N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
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Overview
Description
N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is a synthetic organic compound characterized by its unique structure, which includes a brominated hydroxyphenyl group and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Amidation: The final step involves the formation of the amide bond by reacting the benzoxazole derivative with pentanoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO₄.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂
Reduction: Zinc in acetic acid, NaBH₄ (sodium borohydride)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, aldehydes
Reduction: De-brominated compounds
Substitution: Amino or thio derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the benzoxazole ring is particularly significant due to its known bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups allow for hydrogen bonding, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-chloro-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
- N-[2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
- N-[2-(3-iodo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide
Uniqueness
N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can enhance the compound’s binding affinity and specificity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C18H17BrN2O3 |
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Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]pentanamide |
InChI |
InChI=1S/C18H17BrN2O3/c1-2-3-4-17(23)20-12-6-8-16-14(10-12)21-18(24-16)11-5-7-15(22)13(19)9-11/h5-10,22H,2-4H2,1H3,(H,20,23) |
InChI Key |
QUMRYAMSVIRQMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)O)Br |
Origin of Product |
United States |
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